molecular formula C9H16N2O2 B069345 3-Boc-aminobutyronitrile CAS No. 194156-55-3

3-Boc-aminobutyronitrile

Cat. No. B069345
M. Wt: 184.24 g/mol
InChI Key: DIUMTAGYVCAZRM-UHFFFAOYSA-N
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Description

3-Boc-aminobutyronitrile, also known as tert-butyl N-(1-cyanopropan-2-yl)carbamate, is a chemical compound with the molecular formula C9H16N2O2 . It is used in various chemical reactions, particularly in the protection of amines .


Synthesis Analysis

The synthesis of 3-Boc-aminobutyronitrile involves the use of a base and the anhydride Boc2O . A study has shown that the nitrile hydrolyzing Rhodococcus erythropolis bacterium SET1 can be used with the substrate 3-hydroxybutyronitrile under specific conditions .


Molecular Structure Analysis

The 3-Boc-aminobutyronitrile molecule contains a total of 28 bonds. There are 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aliphatic) .

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Boc-protected amines play a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application : The conversion to tert-butyl carbamate is generally the first option when there is a need to protect an amino function . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
  • Results or Outcomes : Boc-protection has been comprehensively documented and is ranked as "one of the most commonly used protective groups for amines" .

Application in Green Chemistry

  • Scientific Field : Green Chemistry
  • Summary of the Application : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported .
  • Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in Catalyst and Solvent-Free Media

  • Scientific Field : Green Chemistry
  • Summary of the Application : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
  • Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Application in Ultrasound Irradiation

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .
  • Methods of Application : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
  • Results or Outcomes : This method provides a rapid and efficient way for N-Boc protection of amines .

Application in Pharmaceutical Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The nitrogen-containing carbamate or BOC amine compounds, including “3-Boc-aminobutyronitrile”, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
  • Methods of Application : One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .
  • Results or Outcomes : These processes involving catalysts and solvents sometimes required purification of the solvents, as well as catalyst washing, post reaction .

Application in Peptide Synthesis

  • Scientific Field : Biochemistry
  • Summary of the Application : Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
  • Methods of Application : Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable .
  • Results or Outcomes : Nowadays Boc is ranked as “one of the most commonly used protective groups for amines” .

properties

IUPAC Name

tert-butyl N-(1-cyanopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMTAGYVCAZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-aminobutyronitrile

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